1,3-Diisocyanatobutane

Description

BenchChem offers high-quality 1,3-Diisocyanatobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diisocyanatobutane including the price, delivery time, and more detailed information at info@benchchem.com.

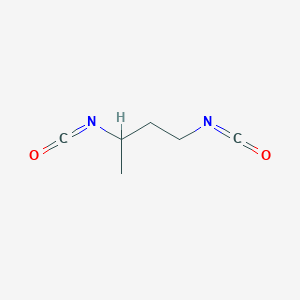

Structure

3D Structure

Properties

CAS No. |

104535-19-5 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

1,3-diisocyanatobutane |

InChI |

InChI=1S/C6H8N2O2/c1-6(8-5-10)2-3-7-4-9/h6H,2-3H2,1H3 |

InChI Key |

UFXYYTWJETZVHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN=C=O)N=C=O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating Asymmetric Reactivity: A Technical Guide to the Primary and Secondary Isocyanate Groups of 1,3-Diisocyanatobutane

For Immediate Release

A Deep Dive into the Differential Reactivity of 1,3-Diisocyanatobutane for Advanced Polymer and Bioconjugate Development

This technical guide provides an in-depth exploration of the distinct reactivity profiles of the primary and secondary isocyanate groups in 1,3-diisocyanatobutane. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document elucidates the fundamental principles governing this differential reactivity and offers practical guidance for its strategic exploitation in chemical synthesis.

Introduction: The Significance of Asymmetric Diisocyanates

Isocyanates are a cornerstone of polymer chemistry, renowned for their high reactivity toward nucleophiles, which underpins the synthesis of polyurethanes, polyureas, and other advanced materials.[1] While symmetric diisocyanates have been extensively utilized, asymmetric diisocyanates, such as 1,3-diisocyanatobutane, offer a unique synthetic advantage: the presence of two isocyanate groups with different reactivities. This inherent disparity allows for sequential and selective reactions, enabling the precise construction of complex molecular architectures.

1,3-Diisocyanatobutane, an aliphatic diisocyanate, features a primary isocyanate group at the 1-position and a secondary isocyanate group at the 3-position. This structural nuance is the origin of its differential reactivity, a topic of significant interest for the development of novel polymers, adhesives, coatings, and bioconjugates.[1][2] Aliphatic diisocyanates, in general, are valued for their resistance to UV degradation and weathering, making them suitable for durable materials.[1][2]

Unraveling the Reactivity Puzzle: Steric and Electronic Influences

The difference in reactivity between the primary and secondary isocyanate groups of 1,3-diisocyanatobutane is a direct consequence of fundamental electronic and steric effects.

2.1. Steric Hindrance: The Gatekeeper of Reactivity

The secondary isocyanate group is directly attached to a chiral center and is flanked by a methyl group and the rest of the butane chain. This creates a more sterically crowded environment compared to the primary isocyanate group located at the terminus of the molecule.[3] This increased steric bulk around the secondary isocyanate group hinders the approach of nucleophiles, thereby reducing its reaction rate.[3]

2.2. Electronic Effects: A Subtle but Significant Contribution

While the alkyl chain of 1,3-diisocyanatobutane is generally considered to be electron-donating, the immediate electronic environment of the two isocyanate groups is subtly different. The primary isocyanate is attached to a -CH2- group, while the secondary isocyanate is attached to a -CH- group. Alkyl groups are weak electron-donating groups, and this effect can slightly modulate the electrophilicity of the isocyanate's carbonyl carbon.[4] However, in aliphatic systems, steric effects are generally the dominant factor in determining the relative reactivity of isocyanate groups.[3]

The Art of Selective Reactions: A Practical Guide

Harnessing the differential reactivity of 1,3-diisocyanatobutane requires a careful selection of reaction conditions, including temperature, catalyst, and the nature of the nucleophile.

3.1. The Role of the Nucleophile

The reactivity of the nucleophile plays a critical role in achieving selectivity. Highly reactive nucleophiles, such as primary amines, will react rapidly with both isocyanate groups, making selectivity challenging to achieve.[5][6] In contrast, less reactive nucleophiles, like secondary alcohols or sterically hindered primary alcohols, will exhibit a greater preference for the more accessible primary isocyanate group.[7] The general order of reactivity of nucleophiles with isocyanates is: primary amines > secondary amines > primary alcohols > secondary alcohols.[6]

3.2. Catalyst-Mediated Selectivity: The Key to Control

Catalysis is the most powerful tool for controlling the selectivity of the reaction. The choice of catalyst can dramatically influence which isocyanate group reacts preferentially. Drawing a parallel from the well-studied isophorone diisocyanate (IPDI), which also contains primary and secondary isocyanate groups, we can infer the catalytic effects on 1,3-diisocyanatobutane.[8]

-

Lewis Acids (e.g., Dibutyltin Dilaurate - DBTDL): These catalysts are believed to activate the isocyanate group by coordinating with the carbonyl oxygen. This coordination increases the steric bulk around the isocyanate, thus amplifying the inherent steric hindrance of the secondary group. Consequently, Lewis acid catalysis tends to favor the reaction of the primary isocyanate group .[8]

-

Lewis Bases (e.g., 1,4-Diazabicyclo[2.2.2]octane - DABCO): Tertiary amine catalysts are thought to activate the alcohol nucleophile by forming a hydrogen-bonded complex. This activated nucleophile is then more sensitive to the intrinsic electrophilicity of the isocyanate groups. In some cases, this can lead to an inversion of selectivity, favoring the reaction of the more electrophilic secondary isocyanate group .[8] Zirconium-based catalysts have also been shown to be highly selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[9]

Table 1: Predicted Catalyst Effects on the Selective Reaction of 1,3-Diisocyanatobutane with a Primary Alcohol

| Catalyst Type | Proposed Mechanism | Predicted Selectivity |

| Dibutyltin Dilaurate (DBTDL) | Lewis Acid - Isocyanate Activation | Preferential reaction at the primary NCO |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Lewis Base - Alcohol Activation | Potential for enhanced reaction at the secondary NCO |

| Zirconium Chelates | Hydroxyl Group Activation | High selectivity for the isocyanate-hydroxyl reaction |

Experimental Protocols for Selective Monofunctionalization

Achieving selective reaction at one of the isocyanate groups is crucial for applications such as the synthesis of well-defined prepolymers or for bioconjugation. The following protocols are designed as a starting point for the selective monourethanization of 1,3-diisocyanatobutane.

4.1. General Considerations

-

Moisture-Free Conditions: Isocyanates are highly reactive with water, leading to the formation of unstable carbamic acids that decompose to amines and carbon dioxide.[10] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Reaction Monitoring: The progress of the reaction can be effectively monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic N=C=O stretching band at approximately 2270 cm⁻¹.[9][11] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the final products and determine the regioselectivity of the reaction.[12]

4.2. Protocol for Preferential Reaction at the Primary Isocyanate Group

This protocol aims to selectively react the primary isocyanate group using a sterically demanding alcohol and a Lewis acid catalyst.

Materials:

-

1,3-Diisocyanatobutane

-

2-Methyl-1-propanol (isobutanol)

-

Dibutyltin dilaurate (DBTDL)

-

Anhydrous toluene

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a nitrogen inlet, add 1,3-diisocyanatobutane (1 equivalent) dissolved in anhydrous toluene.

-

Add 2-methyl-1-propanol (0.95 equivalents) to the solution.

-

Add a catalytic amount of DBTDL (e.g., 0.01-0.1 mol%) to the reaction mixture.

-

Maintain the reaction temperature at a controlled level (e.g., 40-60 °C) and monitor the reaction progress by FTIR.

-

Once the desired level of conversion is reached (disappearance of approximately 50% of the isocyanate peak), quench the reaction by adding a suitable reagent (e.g., a primary amine to cap the remaining isocyanate).

-

Isolate and purify the product using standard techniques such as column chromatography or distillation.

-

Characterize the product by NMR and mass spectrometry to confirm the structure and assess the regioselectivity.

4.3. Protocol for Potentially Enhancing Reactivity at the Secondary Isocyanate Group

This protocol explores the use of a less sterically hindered alcohol and a Lewis base catalyst to potentially favor reaction at the secondary isocyanate.

Materials:

-

1,3-Diisocyanatobutane

-

1-Butanol

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous acetonitrile

-

Inert atmosphere setup

Procedure:

-

In a similar setup as described above, dissolve 1,3-diisocyanatobutane (1 equivalent) in anhydrous acetonitrile.

-

Add 1-butanol (0.95 equivalents) to the solution.

-

Add a catalytic amount of DABCO (e.g., 1-5 mol%) to the reaction mixture.

-

Conduct the reaction at room temperature and monitor its progress by FTIR.

-

Follow the quenching, isolation, purification, and characterization steps as outlined in the previous protocol.

Visualizing the Reaction Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

Figure 2: Simplified experimental workflow for the catalyst-driven selective monofunctionalization of 1,3-diisocyanatobutane.

Conclusion and Future Perspectives

The differential reactivity of the primary and secondary isocyanate groups in 1,3-diisocyanatobutane presents a valuable synthetic handle for the creation of precisely defined molecular structures. By carefully controlling reaction parameters, particularly the choice of catalyst, researchers can selectively target one isocyanate group over the other. This capability opens up new avenues for the design of advanced polyurethanes with tailored properties, novel bioconjugation strategies, and the synthesis of complex organic molecules. Further research into novel catalytic systems and a deeper quantitative understanding of the kinetic profiles will continue to expand the synthetic utility of this versatile asymmetric building block.

References

- Wissman, H. G., Rand, L., & Frisch, K. C. (Year). Title of the article. Journal of Applied Polymer Science.

- Technical Insights into Isocyanate Reaction Pathways. (2025).

- Relative reactivity's of various functional groups towards isocyanates. (n.d.).

- A Comparative Guide to the Reactivity of Aromatic vs.

- An experimental and kinetic modeling study of the oxidation of hexane isomers: Developing consistent reaction rate rules for alkanes. (2019). University of Galway Research.

- A Selective Catalyst for Two-Component Waterborne Polyurethane Co

- Variation of Aliphatic Diisocyan

- Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025). PCI Magazine.

- Isocyanates and Isothiocyan

- EP3271324B1 - Process for the preparation of diaminobutane. (n.d.).

- FTIR spectrum of liquid butanol C4H9OH. (n.d.).

- US20170015621A1 - Two-step and one-pot processes for preparation of aliphatic diisocyanates. (n.d.).

- Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, C

- Synthetic methods for 1,3-diamines. (n.d.). Organic & Biomolecular Chemistry.

- Isocyanate-based multicomponent reactions. (2024). RSC Advances.

- Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. (n.d.).

- Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. (n.d.). Polymer Synergies.

- Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin C

- Kinetics and mechanisms of catalyzed and noncatalyzed reactions of OH and NCO in acrylic Polyol-1,6-hexamethylene diisocyanate (HDI) polyurethanes. VI. (2025).

- An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. (n.d.). CDC Stacks.

- 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. (2025).

- Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025). PCI Magazine.

- Structure–Property Relations in Oligomers of Linear Aliphatic Diisocyanates. (2018). ACS Sustainable Chemistry & Engineering.

- CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives. (n.d.).

- Organic Nitrogen Compounds IX: Urethanes and Diisocyan

- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.).

- Furan–Urethane Monomers for Self-Healing Polyurethanes. (n.d.). PMC - NIH.

- Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. (n.d.). MDPI.

- Isocyanates in polyaddition processes. Structure and reaction mechanisms. (2025).

- ICSC 1078 - 1,3-DIAMINOBUTANE. (n.d.). inchem.org.

- Reactivity of multi-arm polyols towards isocyan

- 1,3-BUTANEDIOL. (n.d.).

Sources

- 1. Overview - American Chemistry Council [americanchemistry.com]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [researchrepository.universityofgalway.ie]

- 5. researchgate.net [researchgate.net]

- 6. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 8. researchgate.net [researchgate.net]

- 9. wernerblank.com [wernerblank.com]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. Furan–Urethane Monomers for Self-Healing Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Diisocyanatobutane CAS number and chemical safety data for researchers

Advanced Handling, Safety, and Reactivity Profile for Research Applications

Part 1: Executive Technical Summary

1,3-Diisocyanatobutane is an aliphatic diisocyanate isomer characterized by its asymmetric structure, possessing one isocyanate group on a primary carbon and the other on a secondary (chiral) carbon. Unlike its commercially ubiquitous isomer 1,4-Diisocyanatobutane (BDI) , the 1,3-isomer is primarily referenced in patent literature for specialized polyurethane coatings and adhesive formulations where differential reactivity is required.

Critical Distinction: Researchers must distinguish between the 1,3-isomer (asymmetric, differential reactivity) and the 1,4-isomer (symmetric, uniform reactivity). Due to the limited commercial availability of the 1,3-isomer, safety and handling protocols are derived via read-across methodology from the 1,4-isomer and the broader class of aliphatic diisocyanates (ADIs).

Part 2: Chemical Identification & Properties

| Parameter | Data / Value | Notes |

| Chemical Name | 1,3-Diisocyanatobutane | IUPAC |

| Common Abbreviation | 1,3-BDI | Non-standard |

| CAS Number | Not Widely Indexed | See Note 1 below |

| Analog CAS (1,4-Isomer) | 4538-37-8 | Use for safety read-across |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| InChI Key | UFXYYTWJETZVHG-UHFFFAOYSA-N | Definitive Identifier |

| Physical State | Colorless Liquid | Pungent odor |

| Reactivity Profile | Asymmetric | Primary NCO > Secondary NCO |

Note 1 (CAS Ambiguity): The CAS number 4538-37-8 refers specifically to 1,4-Diisocyanatobutane . The 1,3-isomer does not have a widely listed registry number in standard commercial catalogs (Sigma, TCI) but is explicitly identified in patent literature (e.g., US Patent 7,157,119) by its chemical structure and InChI key.

Part 3: Structural Reactivity & Mechanism

The defining feature of 1,3-Diisocyanatobutane is the steric differentiation between its two isocyanate groups.

-

C1-NCO (Primary): Unhindered, highly reactive. Reacts rapidly with nucleophiles (hydroxyls, amines) to form the initial adduct.

-

C3-NCO (Secondary): Sterically hindered by the adjacent methyl group. Reacts slower, allowing for the synthesis of controlled prepolymers with free isocyanate termini.

Diagram 1: Asymmetric Reactivity Pathway

Caption: Differential reactivity of 1,3-Diisocyanatobutane allows for sequential polymerization, unlike the symmetric 1,4-isomer.

Part 4: Comprehensive Safety Data (GHS)

Hazard Classification (Derived from Aliphatic Diisocyanates):

-

Signal Word: DANGER

-

Target Organs: Respiratory System, Skin, Eyes.[1]

| Hazard Code | Description | Mechanism of Action |

| H334 | May cause allergy/asthma symptoms or breathing difficulties if inhaled. | Sensitization of bronchial smooth muscle; potential for anaphylactic shock upon re-exposure. |

| H330/H331 | Fatal/Toxic if inhaled. | High vapor pressure allows rapid alveolar absorption. |

| H315 | Causes skin irritation.[1][2] | Reacts with skin proteins (keratin) to form immunogenic haptens. |

| H319 | Causes serious eye irritation.[1] | Lachrymator; reacts with corneal moisture. |

| EUH204 | Contains isocyanates.[3][4][1][2][5][6][7][8] May produce an allergic reaction. | Cross-sensitization with other isocyanates (HDI, IPDI) is possible.[2] |

Part 5: Experimental Protocols

Protocol A: Handling & Storage (Moisture Exclusion)

-

Environment: All transfers must occur under an inert atmosphere (Dry Nitrogen or Argon).

-

Vessel Preparation: Glassware must be oven-dried at 120°C for >4 hours to remove adsorbed water.

-

Storage: Store at 2–8°C . If the septum is punctured, purge the headspace with argon and seal with Parafilm.

-

Self-Validation: Check for turbidity or white precipitate (polyurea) before use. If present, the reagent is compromised by moisture.

Protocol B: Emergency Quenching & Spill Neutralization

Isocyanates react with water to release CO₂, which can pressurize waste containers. A specific "Quench Solution" is required to chemically deactivate the NCO groups without violent gas evolution.

Decontamination Solution Formulation:

-

Water: 90%

-

Concentrated Ammonia (NH₄OH): 8% (Nucleophile to form urea)

-

Liquid Detergent: 2% (Surfactant to solubilize the hydrophobic isocyanate)

Diagram 2: Isocyanate Spill Response Workflow

Caption: Step-by-step neutralization workflow. Note the critical "Do NOT Seal" step to prevent pressure explosion from CO2.

Part 6: References

-

US Patent 7,157,119 . Method and compositions for applying multiple overlying organic pigmented decorations on ceramic substrates. (Lists 1,3-diisocyanatobutane as a cross-linking agent).

-

4MedChem . 1,4-Butane diisocyanate (BDI) Technical Data. (Source for 1,4-isomer analog data and biocompatibility studies).

-

TCI Chemicals . Safety Data Sheet: 1,4-Diisocyanatobutane. (Definitive source for GHS classification of the butane diisocyanate class).

-

American Chemistry Council . Guidance for Working with Aliphatic Diisocyanates. (Industry standard for handling ADIs).

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Butane-1,4-diol--5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane (1/1) | C16H28N2O4 | CID 6455504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Diisocyanatobenzene - Wikipedia [en.wikipedia.org]

- 5. 1,4-Butane diisocyanate (BDI) 99,7% | Cas 4538-37-8 – 4MedChem BV [4medchem.com]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. biosynth.com [biosynth.com]

- 8. 1,4-Butane diisocyanate (BDI) 99,7% | Cas 4538-37-8 – 4MedChem BV [4medchem.com]

Technical Whitepaper: The Bio-Based Potential of 1,3-Diisocyanatobutane (1,3-DICB) Derivatives

The following technical guide provides an in-depth analysis of the bio-based potential of 1,3-Diisocyanatobutane (1,3-DICB) . While the 1,4-isomer (Putrescine-derived) is more commonly cited, the 1,3-isomer represents a critical "asymmetric" frontier in bio-polymer design, offering unique morphological control for drug delivery systems and soft tissue engineering.

Executive Summary: The Case for Asymmetry

In the realm of bio-based polyurethanes (PUs), symmetry often dictates crystallinity. While 1,4-Diisocyanatobutane (BDI) yields highly crystalline, hard polymers due to its linear symmetry, 1,3-Diisocyanatobutane (1,3-DICB) introduces a methyl pendant group and irregular spacing into the polymer backbone.

For drug development professionals, this asymmetry is a feature, not a bug. It disrupts hard-segment packing, leading to:

-

Tunable Degradation Rates: Amorphous regions allow faster hydrolytic access than crystalline domains.

-

Enhanced Solubility: Critical for processing PUs into microspheres or hydrogels without harsh solvents.

-

Soft Tissue Mimicry: Lower modulus materials suitable for vascular or adipose tissue engineering.

This guide outlines the bio-synthesis, polymerization logic, and application potential of 1,3-DICB.[1]

Bio-Origin and Molecular Architecture

The transition to 1,3-DICB is supported by the industrial maturity of its precursors. Unlike petrochemical isocyanates, 1,3-DICB can be derived from 1,3-Butanediol , a product of glucose fermentation.

The Feedstock Pathway

-

Biomass Source: Glucose/Sucrose.

-

Fermentation: Engineered E. coli or S. cerevisiae strains produce (R)-1,3-Butanediol .

-

Amination: Catalytic conversion to 1,3-Diaminobutane .

-

Isocyanation: Conversion to 1,3-DICB .

Visualization: The Bio-Synthesis Logic

The following diagram illustrates the "Green Route" avoiding phosgene, utilizing a carbamate intermediate which is safer for pharmaceutical-grade material production.

Caption: Figure 1.[2][3][4][5] Phosgene-free bio-synthesis pathway from glucose to 1,3-DICB via carbamate cleavage.

Experimental Protocols

Protocol A: Phosgene-Free Synthesis of 1,3-DICB

Rationale: For biomedical applications, trace phosgene is unacceptable. This protocol uses the carbamate cleavage route, ensuring high purity and safety.

Reagents:

-

Bio-based 1,3-Diaminobutane (≥99%)

-

Dimethyl Carbonate (DMC)

-

Catalyst: Sodium Methoxide (NaOMe)

-

Solvent: Methanol / o-Dichlorobenzene

Step-by-Step Methodology:

-

Carbamation:

-

Charge a high-pressure reactor with 1,3-diaminobutane (1.0 eq) and DMC (excess, 4.0 eq).

-

Add NaOMe catalyst (0.05 eq).

-

Heat to 60°C for 4 hours under reflux.

-

Mechanism:[3][5][6][7] The amine attacks the carbonyl of DMC, releasing methanol and forming dimethyl butane-1,3-dicarbamate .

-

Purification: Remove excess DMC and Methanol via rotary evaporation. Recrystallize the carbamate solid (Yield > 90%).

-

-

Thermal Cleavage (Pyrolysis):

-

Dissolve the purified carbamate in high-boiling solvent (o-Dichlorobenzene).

-

Heat to 200°C in a fractional distillation apparatus.

-

Critical Step: As the carbamate cleaves, 1,3-DICB (bp ~145°C) and methanol are generated.

-

Apply vacuum (50 mbar) to continuously distill off the 1,3-DICB product to prevent recombination.

-

Collect the distillate.

-

-

Validation:

-

FTIR: Look for the sharp, strong N=C=O stretch peak at 2250–2270 cm⁻¹ . Absence of N-H stretch (3300 cm⁻¹) confirms full conversion.

-

Protocol B: Synthesis of Amorphous Poly(ester-urethane)

Rationale: To create a biodegradable matrix for drug delivery using 1,3-DICB and bio-based polycaprolactone (PCL) diol.

Reagents:

-

1,3-DICB (Synthesized above)

-

PCL Diol (Mn = 2000 g/mol )

-

Catalyst: Stannous Octoate (Sn(Oct)2) - FDA approved for specific uses

-

Solvent: Anhydrous DMF

Workflow:

-

Pre-polymerization:

-

Dry PCL diol in a vacuum oven at 80°C for 12 hours to remove moisture (Critical to prevent urea formation).

-

Dissolve PCL diol in anhydrous DMF under Nitrogen atmosphere.

-

Add 1,3-DICB (2.05 eq) dropwise at 60°C.

-

Stir for 3 hours. This creates an isocyanate-terminated prepolymer .

-

-

Chain Extension:

-

Add 1,3-Butanediol (0.95 eq) as the chain extender.

-

Add Sn(Oct)2 catalyst (0.05 wt%).

-

Raise temperature to 80°C and react for 6 hours.

-

Viscosity Check: Monitor torque/viscosity; a plateau indicates reaction completion.

-

-

Isolation:

-

Precipitate polymer into cold methanol.

-

Vacuum dry at 40°C for 24 hours.

-

Material Science: 1,3-DICB vs. 1,4-BDI

The choice of isomer drastically alters the physical properties of the resulting polymer.

Table 1: Comparative Properties of Bio-Based Polyurethanes

| Feature | 1,4-BDI Derivative | 1,3-DICB Derivative | Mechanism of Action |

| Symmetry | High (Linear) | Low (Asymmetric methyl group) | 1,3-isomer disrupts chain packing. |

| Crystallinity | Semi-crystalline | Amorphous / Low Crystallinity | Hard segments cannot stack efficiently in 1,3-DICB. |

| Melting Point | High (>160°C) | Low (<100°C) or None | Reduced intermolecular hydrogen bonding density. |

| Degradation | Slow (Surface erosion) | Fast (Bulk/Surface erosion) | Water penetrates amorphous regions easier. |

| Solubility | Poor (Requires HFIP/DMSO) | Good (Soluble in Acetone/THF) | Asymmetry lowers solvent resistance. |

| Application | Bone screws, hard scaffolds | Drug eluting coatings, soft tissue | Modulus matching to host tissue. |

Biomedical Application Pathways

Pathway 1: Controlled Drug Delivery Systems (DDS)

1,3-DICB based polyurethanes are ideal for matrix-type drug delivery.

-

The Logic: Highly crystalline polymers (like those from 1,4-BDI) trap drugs, leading to poor release profiles. The amorphous nature of 1,3-DICB polymers creates "free volume," allowing predictable diffusion of small molecule drugs.

-

Degradation Product: Upon hydrolysis, the polymer reverts to 1,3-diaminobutane. Unlike aromatic diamines (carcinogenic), aliphatic diamines are generally metabolized or excreted, though cytotoxicity studies must be validated per specific formulation.

Pathway 2: Shape Memory Polymers (SMP)

The 1,3-DICB hard segment acts as the "netpoint" in thermally actuated shape memory polymers.

-

Switching Temp (Ttrans): Because 1,3-DICB lowers the melting point of the hard phase, SMPs can be designed to actuate at body temperature (37°C) , making them suitable for self-tightening sutures or expanding stents.

Visualization: Degradation & Release Mechanism

This diagram details the hydrolytic breakdown crucial for safety assessments in drug development.

Caption: Figure 2.[3][7] Hydrolytic degradation pathway of 1,3-DICB polyurethanes in physiological environments.

References

-

Vencorex. (n.d.).[4] Tolonate™ X FLO 100 - Bio-based Aliphatic Isocyanate.[4] Retrieved from [Link]

-

Context: Use of aliphatic bio-isocyanates in high-performance coatings and elastomers.[4]

-

- Context: Baseline properties for butane-based diisocyanates (BDI)

-

MDPI. (2020). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Retrieved from [Link]

- Context: Bio-based routes to C4 precursors like 1,3-butanediol and amines.

- Google Patents. (2022). US11214539B1 - Biobased diisocyanates, and process for preparation of same. Retrieved from Context: Methodologies for converting bio-acids/amines to isocyanates via Curtius and other rearrangements.

-

National Institutes of Health (NIH). (2024). The influence of bio-based monomers on the structure and thermal properties of polyurethanes. Retrieved from [Link]

- Context: Analysis of structure-property relationships in bio-based PUs, specifically the impact of monomer structure on crystallinity.

Sources

- 1. Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers [mdpi.com]

- 2. US20170369427A1 - Bio-based aromatic diisocyanates for preparation of polyurethanes - Google Patents [patents.google.com]

- 3. US20220356150A1 - Biobased diisocyanates, and process for preparation of same - Google Patents [patents.google.com]

- 4. The influence of bio-based monomers on the structure and thermal properties of polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US11214539B1 - Biobased diisocyanates, and process for preparation of same - Google Patents [patents.google.com]

- 6. 1,4-Diisocyanatobutane | 4538-37-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Impact of 1,3-Diisocyanatobutane Architecture on Polymer Chain Mechanics

The following technical guide provides an in-depth analysis of the structural implications of 1,3-Diisocyanatobutane (1,3-BDI) in polymer synthesis, focusing on chain flexibility, crystallinity disruption, and differential reactivity.

Executive Summary

In the design of segmented polyurethanes (SPUs) and polyureas, the choice of diisocyanate acts as the "hard segment" determinant, dictating the thermal and mechanical baseline of the material. While 1,4-Diisocyanatobutane (1,4-BDI) is the industry standard for bio-resorbable, crystalline hard segments, its isomer 1,3-Diisocyanatobutane (1,3-BDI) offers a distinct rheological profile.

This guide details how the asymmetric, chiral architecture of 1,3-BDI disrupts semi-crystalline packing, lowers the glass transition temperature (

Molecular Architecture & Steric Implications

Structural Asymmetry

Unlike the linear, centrosymmetric 1,4-BDI, the 1,3-BDI molecule possesses a branched architecture on a short aliphatic backbone.

-

Systematic Name: 1,3-Diisocyanatobutane[1][2][3][4][5][6][7][8]

-

Backbone: The isocyanate groups are separated by a propylene spacer (

), but the presence of a pendant methyl group at -

Chirality: Carbon-3 is a chiral center (

), creating a racemic mixture in standard synthesis. This stereochemical randomness prevents the long-range ordering typical of linear aliphatic isocyanates.

The "Kink" Effect on Packing

In a polymer chain, 1,4-BDI units align like "rods," facilitating hydrogen bonding between urethane groups and promoting crystallization (high modulus, opacity).

In contrast, 1,3-BDI acts as a "kink." The angle formed by the

Thermodynamic Consequence:

- (Enthalpy of Fusion): Drastically reduced or eliminated. 1,3-BDI hard segments are typically amorphous.

-

Free Volume: Increased free volume due to inefficient packing leads to higher permeability (useful for drug release rates) and lower modulus.

Differential Reactivity & Synthesis Kinetics

One of the most powerful attributes of 1,3-BDI is the non-equivalence of its isocyanate groups.

-

Position 1 (

- Primary): The isocyanate is attached to a primary carbon ( -

Position 3 (

- Secondary): The isocyanate is attached to a secondary carbon (

Kinetic Selectivity ( )

This reactivity gap allows for programmable polymerization . By controlling temperature and stoichiometry, researchers can selectively react the

Figure 1: Differential reactivity map of 1,3-BDI. The primary NCO (

Impact on Polymer Properties: Data Comparison

The table below summarizes the expected property shifts when substituting 1,4-BDI with 1,3-BDI in a standard Polycaprolactone (PCL) based polyurethane.

| Property | 1,4-BDI (Symmetric) | 1,3-BDI (Asymmetric) | Mechanistic Cause |

| Hard Segment Phase | Crystalline / Semicrystalline | Amorphous | Symmetry vs. Chirality/Sterics |

| Optical Clarity | Opaque / Hazy | Transparent | Suppression of spherulite formation |

| Modulus (Young's) | High (Rigid) | Low (Flexible) | Reduced H-bond density & packing |

| Elongation at Break | Moderate | High | Entropic coil recovery |

| Solubility | Limited (requires HFIP/DMF) | High (Soluble in THF/Acetone) | Decreased lattice energy |

| Degradation Rate | Slower (Surface erosion) | Faster (Bulk erosion potential) | Amorphous regions allow water ingress |

Experimental Protocol: Synthesis of Amorphous 1,3-BDI Polyurethane

Objective: Synthesize a segmented polyurethane with a "soft" hard segment to maximize elasticity for a soft-tissue scaffold.

Materials

-

Isocyanate: 1,3-Diisocyanatobutane (1,3-BDI), distilled under vacuum.

-

Polyol: Poly(ε-caprolactone) diol (PCL,

), dried at 100°C under vacuum for 4h. -

Chain Extender: 1,4-Butanediol (BDO).[9]

-

Catalyst: Stannous Octoate (

) (Optional, for Step 2).

Methodology (The "Ordered Prepolymer" Route)

-

Selective Prepolymerization (Step 1):

-

Charge molten PCL diol into a reactor under

. -

Add 1,3-BDI at a molar ratio of 2:1 (NCO:OH).

-

Critical Control: Maintain temperature at 50-55°C . At this temperature, the primary NCO (

) reacts significantly faster than the secondary NCO ( -

Validation: Monitor NCO content via back-titration (ASTM D2572). The reaction is complete when NCO% reaches theoretical half-value (indicating only

has reacted).

-

-

Chain Extension (Step 2):

-

Dissolve the prepolymer in anhydrous DMAc (if solution polymerization) or increase temp to 80°C (melt).

-

Add 1,4-BDO (Chain Extender) at 1:1 stoichiometry relative to remaining NCO.

-

Add catalyst (

, 0.05 wt%) to activate the sluggish secondary NCO groups. -

React for 4-6 hours until IR shows disappearance of the NCO peak (

).

-

-

Workup:

-

Precipitate polymer in cold methanol/water (50:50).

-

Dry under vacuum at 40°C for 48h.

-

Characterization Workflow

Figure 2: Characterization logic flow. Absence of a melting endotherm (

References

-

Isocyanate Reactivity & Selectivity

- Reference: Lomölder, R., Plogmann, F., & Speier, P. (1997). "Selectivity of Isophorone Diisocyanate in the Urethane Reaction." Journal of Coatings Technology.

-

1,3-Diisocyanatobutane in Patents

-

Reference: Patent US10301418B2.[8] "Chemical resistant polyurethane adhesive." (Cites 1,3-diisocyanatobutane as a component for tailoring adhesive flexibility).

-

-

Polymer Structure-Property Relationships

-

Reference: Hepburn, C. (1992). Polyurethane Elastomers.[6] Elsevier Science. (Foundational text on odd-even effects and symmetry in diisocyanates).

-

-

Biodegradable PU Synthesis

- Reference: Spaans, C. J., et al. (1998). "Solvent-free synthesis of biodegradable porous polyurethane scaffolds.

Sources

- 1. US7157119B2 - Method and compositions for applying multiple overlying organic pigmented decorations on ceramic substrates - Google Patents [patents.google.com]

- 2. US10239987B2 - Aqueous polyurethaneâvinyl polymer hybrid dispersions - Google Patents [patents.google.com]

- 3. US12252624B2 - Polymer composition for thin coatings - Google Patents [patents.google.com]

- 4. US20160340563A1 - Polyisocyanate composition, two-component curable polyurethane resin, coating, adhesive, and method for producing polyisocyanate composition - Google Patents [patents.google.com]

- 5. US4575524A - High build, low bake cathodic electrocoat - Google Patents [patents.google.com]

- 6. CN105026453B - Low-repulsion polyurethane foam and its manufacture method - Google Patents [patents.google.com]

- 7. EP4353797A1 - Adhesive and laminate - Google Patents [patents.google.com]

- 8. US10301418B2 - Chemical resistant polyurethane adhesive - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of Biomedical-Grade Polyurethanes using 1,3-Diisocyanatobutane

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of polyurethanes (PUs) using 1,3-Diisocyanatobutane (1,3-DICB) .

Introduction & Strategic Rationale

1,3-Diisocyanatobutane (1,3-DICB) represents a distinct class of aliphatic diisocyanates offering unique advantages over conventional isomers like 1,4-Butane Diisocyanate (BDI) or Hexamethylene Diisocyanate (HDI).[1] Its structural asymmetry—possessing one primary and one secondary isocyanate group—allows for precise control over polymer architecture, making it a prime candidate for biomedical elastomers , drug delivery matrices , and tissue engineering scaffolds .

Key Technical Advantages[1][2][3]

-

Differential Reactivity: The molecule features a primary isocyanate at the C1 position and a secondary isocyanate at the C3 position. This steric difference allows for sequential polymerization (Prepolymer Method), minimizing random coupling and narrowing molecular weight distribution.[1]

-

Biocompatibility Profile: Unlike aromatic isocyanates (TDI, MDI) which degrade into toxic aromatic amines, 1,3-DICB degrades into aliphatic amines (1,3-diaminobutane), which are generally better tolerated in vivo.

-

Optical Clarity & UV Stability: As an aliphatic isocyanate, it resists yellowing upon UV exposure, critical for optical medical devices.

Chemical Structure & Reactivity[1][2][4]

-

C1-NCO (Primary): Fast reacting, unhindered. Ideal for the initial reaction with polyols to form the prepolymer.[1]

-

C3-NCO (Secondary): Slower reacting, sterically hindered by the methyl side group.[1] Ideal for the curing/chain-extension phase.[1]

Material Selection & Pre-treatment

Success in PU synthesis is strictly governed by moisture control.[1] Water reacts with isocyanates to form urea and CO₂ gas, causing structural defects (bubbles) and stoichiometric imbalance.[1]

| Component | Specification | Pre-treatment Protocol |

| 1,3-Diisocyanatobutane | >98% Purity | Store under dry Nitrogen/Argon at 4°C. Handle in glovebox or closed loop.[1] |

| Polyol (Soft Segment) | PCL-diol, PLLA-diol, or PTMEG (MW 1000-2000 Da) | Critical: Dry in vacuum oven at 80-100°C for >12h to remove trace moisture (<0.02% H₂O).[1] |

| Chain Extender | 1,4-Butanediol (BDO) or 1,3-Diaminobutane | Distill over molecular sieves before use.[1] Store under N₂.[1] |

| Catalyst | Dibutyltin Dilaurate (DBTDL) or Stannous Octoate | Dilute to 1-5% solution in dry Toluene/DMF for precise dosing.[1] |

| Solvent (Optional) | DMF, DMAc, or DMSO (Biomedical grade) | Dry over 4Å Molecular Sieves for 48h. |

Protocol: Two-Step Prepolymer Synthesis (Recommended)

This method exploits the asymmetric reactivity of 1,3-DICB to create a structured block copolymer.[1]

Phase 1: Prepolymer Formation

Objective: Cap the polyol with 1,3-DICB using the fast-reacting primary NCO, leaving the secondary NCO available for chain extension.

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, N₂ inlet, and addition funnel.

-

Charging: Add the dried Polyol to the flask. Heat to 60°C under continuous N₂ flow.

-

Isocyanate Addition: Add 1,3-DICB dropwise.[1]

-

Reaction: Stir at 60-70°C for 2–4 hours.

-

Validation (Titration): Withdraw a small aliquot and perform an n-butylamine back-titration to determine the %NCO.[1] The reaction is complete when the theoretical %NCO for the prepolymer is reached.

Phase 2: Chain Extension

Objective: Link the prepolymers using a small molecule extender to build high molecular weight.[1]

-

Dissolution (Optional): If viscosity is too high, dilute the prepolymer with dry DMF/DMAc.[1]

-

Catalyst Addition: Add DBTDL (0.05 - 0.1 wt% relative to solids).[1]

-

Extension: Add the Chain Extender (e.g., 1,4-Butanediol).[1][2]

-

Stoichiometry: The [OH] of the extender should equal the remaining [NCO] of the prepolymer (1:1 ratio).[1]

-

-

Curing: Increase temperature to 80-90°C . The catalyst and heat are now required to drive the reaction of the sluggish secondary C3-NCO.

-

Completion: Monitor IR spectrum. Reaction is finished when the NCO peak (2270 cm⁻¹) disappears completely.[1]

Visualization of Reaction Pathways

Figure 1: Step-growth polymerization pathway exploiting the differential reactivity of 1,3-DICB.[1]

Characterization & Quality Control

| Technique | Key Parameter to Monitor | Acceptance Criteria |

| FTIR Spectroscopy | NCO Peak (2270 cm⁻¹) | Disappearance: Must be undetectable in final product. Appearance: Urethane C=O stretch at 1700-1720 cm⁻¹.[1] |

| GPC (Gel Permeation) | Molecular Weight (Mw, Mn) | PDI (Polydispersity Index) should be < 2.0 for Prepolymer method (indicates controlled growth).[1] |

| DSC (Thermal) | Glass Transition (Tg) | Distinct Tg for soft segment (low temp) and hard segment (high temp) indicates good microphase separation.[1] |

| ¹H-NMR | Chemical Shift | Verify ratio of butane backbone signals to polyol signals to confirm stoichiometry. |

Expert Troubleshooting Guide

Issue 1: Bubbles in the final film.

-

Cause: Moisture contamination reacting with NCO to release CO₂.[1]

-

Solution: Re-dry polyols (azeotropic distillation with toluene recommended if vacuum drying fails).[1] Ensure reaction vessel is under positive N₂ pressure.[1]

Issue 2: Gelation occurs too quickly.

-

Cause: Crosslinking due to trace triols or temperature too high during Phase 1.[1]

-

Solution: Strictly control Phase 1 temperature to <70°C. Reactivity of the secondary NCO increases significantly above 80°C, leading to loss of selectivity.

Issue 3: Sticky or tacky final product.

-

Cause: Incomplete conversion or incorrect stoichiometry (Excess Polyol).[1]

-

Solution: Verify NCO content of prepolymer via titration before adding chain extender.[1] The theoretical NCO% calculation must match experimental value.[1]

Safety & Handling

-

Toxicity: While 1,3-DICB is aliphatic, all isocyanates are potential respiratory sensitizers. Use a fume hood.[1]

-

Decontamination: Spills should be neutralized immediately with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

References

-

Isocyanate Reactivity & Selectivity

-

Biomedical Polyurethane Applications

-

Aliphatic Diisocyanate Properties

-

1,3-Diisocyanatobutane Structure & Patents

Sources

- 1. Trimethyl((tributylstannyl)ethynyl)silane | C17H36SiSn | CID 639663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. l-i.co.uk [l-i.co.uk]

- 6. US20160340563A1 - Polyisocyanate composition, two-component curable polyurethane resin, coating, adhesive, and method for producing polyisocyanate composition - Google Patents [patents.google.com]

- 7. US20090137777A1 - Polyepoxy compound, method for producing same, thermosetting resin composition containing same, cured product of such composition, and method for removing such cured product - Google Patents [patents.google.com]

Application Notes and Protocols for Step-Growth Polymerization of 1,3-Diisocyanatobutane

Introduction: The Strategic Role of 1,3-Diisocyanatobutane in Advanced Polymer Synthesis

Polyurethanes (PUs) are a versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid plastics and high-performance adhesives.[1][2][3][4] The remarkable tunability of their properties stems from the diverse array of diisocyanate and polyol monomers that can be employed in their synthesis.[1][4] While aromatic diisocyanates have historically dominated the industrial landscape, aliphatic diisocyanates are increasingly sought after for applications demanding high light stability, thermal resistance, and biocompatibility.[4][5]

1,3-Diisocyanatobutane, a less common yet highly promising aliphatic diisocyanate, offers unique structural features that can impart desirable properties to the resulting polyurethanes. Its asymmetric structure can influence the packing of polymer chains and the morphology of the hard segments, leading to materials with tailored mechanical and thermal characteristics. These attributes make polyurethanes derived from 1,3-diisocyanatobutane particularly attractive for advanced applications, including biomedical devices and drug delivery systems.[5][6][7][8]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of polyurethanes via step-growth polymerization utilizing 1,3-diisocyanatobutane. We will delve into the underlying chemical principles, offer a field-proven experimental workflow, and discuss the characterization of the resulting polymers, empowering researchers to explore the full potential of this intriguing monomer.

Scientific Principles: The Chemistry of Urethane Linkage Formation

The synthesis of polyurethanes is a classic example of step-growth polymerization, specifically a polyaddition reaction. The fundamental reaction involves the nucleophilic addition of a hydroxyl group (-OH) from a polyol to the electrophilic carbon atom of an isocyanate group (-NCO), forming a urethane linkage.[1] This reaction is highly efficient and typically proceeds without the formation of byproducts.

The reactivity of the isocyanate group is influenced by the electron density on the carbon atom. Aromatic diisocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring.[2] Consequently, the polymerization of aliphatic diisocyanates like 1,3-diisocyanatobutane often requires the use of catalysts and/or elevated temperatures to achieve a reasonable reaction rate.

Catalysis:

The judicious selection of a catalyst is crucial for controlling the polymerization kinetics and minimizing side reactions.[3] Common catalysts for the isocyanate-hydroxyl reaction fall into two main categories:

-

Amine Catalysts: Tertiary amines, such as triethylamine and 1,4-diazabicyclo[2.2.2]octane (DABCO), function by activating the hydroxyl group, making it a more potent nucleophile.[3][9]

-

Organometallic Catalysts: Tin-based compounds, most notably dibutyltin dilaurate (DBTDL), are highly effective at promoting the urethane-forming reaction.[3] Bismuth and zinc catalysts are also gaining traction as less toxic alternatives.[3][10]

It is important to note that the choice of catalyst can also influence side reactions, such as the reaction of isocyanates with water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide.[3] This can be a desired reaction in the production of polyurethane foams but is generally avoided in the synthesis of solid elastomers and coatings.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages in the synthesis and characterization of a polyurethane based on 1,3-diisocyanatobutane.

Caption: Experimental workflow for polyurethane synthesis.

Detailed Protocol: Synthesis of a Linear Polyurethane from 1,3-Diisocyanatobutane and Poly(tetramethylene glycol)

This protocol describes the synthesis of a linear polyurethane elastomer using 1,3-diisocyanatobutane and poly(tetramethylene glycol) (PTMG) as the diol. The molar ratio of isocyanate to hydroxyl groups is kept at 1:1 to favor the formation of a high molecular weight linear polymer.

Materials:

| Material | Grade | Supplier | Notes |

| 1,3-Diisocyanatobutane | ≥98% | Store under inert gas and protect from moisture. | |

| Poly(tetramethylene glycol) (PTMG) | Mn = 2000 g/mol | Dry under vacuum at 80-100°C for several hours before use. | |

| Anhydrous Toluene | Reagent Grade | Dry over molecular sieves. | |

| Dibutyltin dilaurate (DBTDL) | Catalyst Grade | ||

| Anhydrous Methanol | Reagent Grade | For quenching the reaction. | |

| Hexanes | Reagent Grade | For precipitation. |

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet.

-

Heating mantle with a temperature controller.

-

Schlenk line or other means for maintaining an inert atmosphere.

-

Standard laboratory glassware.

Procedure:

-

Reactor Setup and Inerting: Assemble the three-neck round-bottom flask with the mechanical stirrer, dropping funnel, and nitrogen inlet. Thoroughly dry the glassware in an oven and cool under a stream of dry nitrogen. Maintain a positive pressure of nitrogen throughout the reaction.

-

Charging the Reactor: In the flask, dissolve a pre-weighed amount of dried PTMG (e.g., 20 g, 0.01 mol) in anhydrous toluene (e.g., 100 mL).

-

Catalyst Addition: Add a catalytic amount of DBTDL to the PTMG solution (e.g., 0.05-0.1% by weight of the total reactants). Stir the mixture until the catalyst is fully dissolved.

-

Isocyanate Addition: In the dropping funnel, prepare a solution of 1,3-diisocyanatobutane (e.g., 1.40 g, 0.01 mol) in anhydrous toluene (e.g., 20 mL).

-

Polymerization Reaction: Heat the PTMG solution to the desired reaction temperature (e.g., 60-80°C). Slowly add the 1,3-diisocyanatobutane solution dropwise to the stirred PTMG solution over a period of 30-60 minutes.

-

Reaction Monitoring: The progress of the polymerization can be monitored by periodically taking a small aliquot of the reaction mixture and analyzing it by FTIR spectroscopy. The disappearance of the strong isocyanate peak at approximately 2270 cm⁻¹ indicates the consumption of the isocyanate groups.[2]

-

Reaction Completion and Quenching: Continue the reaction at the set temperature for several hours (e.g., 4-8 hours) after the addition of the diisocyanate is complete, or until the isocyanate peak is no longer observed in the FTIR spectrum. To quench the reaction, add a small amount of anhydrous methanol to react with any remaining isocyanate groups.

-

Polymer Precipitation and Purification: Allow the reaction mixture to cool to room temperature. Pour the viscous polymer solution into a large excess of a non-solvent, such as hexanes, with vigorous stirring to precipitate the polyurethane.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove any unreacted monomers and catalyst, and then dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of the Synthesized Polyurethane

A thorough characterization of the synthesized polyurethane is essential to understand its structure-property relationships.

1. Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the successful synthesis of the polyurethane. Key spectral features to look for include:

-

The disappearance of the isocyanate peak (~2270 cm⁻¹).

-

The appearance of the N-H stretching vibration of the urethane group (~3300-3400 cm⁻¹).

-

The appearance of the C=O stretching vibration of the urethane group (~1700-1730 cm⁻¹).[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the chemical structure of the polymer, confirming the formation of urethane linkages and allowing for the determination of the monomer incorporation ratio.

2. Molecular Weight Determination:

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A high molecular weight and a low PDI are generally indicative of a successful polymerization.

3. Thermal Properties:

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the soft segment and the melting temperature (Tm) of the hard segment, if present. These transitions provide insights into the phase separation and morphology of the polyurethane.[6]

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is crucial for determining the processing window and the upper service temperature of the material.[6]

Quantitative Data Summary:

| Parameter | Value |

| Molar Ratio (NCO:OH) | 1:1 |

| PTMG Molecular Weight | 2000 g/mol |

| Catalyst (DBTDL) | 0.05-0.1 wt% |

| Reaction Temperature | 60-80°C |

| Reaction Time | 4-8 hours |

| Expected Polymer State | Elastomeric Solid |

Safety and Handling of 1,3-Diisocyanatobutane

Isocyanates are reactive and potentially hazardous chemicals that require careful handling.

-

Inhalation: Diisocyanates are respiratory sensitizers and can cause asthma-like symptoms upon inhalation. All handling of 1,3-diisocyanatobutane should be performed in a well-ventilated fume hood.[11]

-

Skin and Eye Contact: Diisocyanates can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[11]

-

Moisture Sensitivity: Isocyanates react with water to produce carbon dioxide gas, which can lead to a pressure buildup in sealed containers. Store 1,3-diisocyanatobutane under a dry, inert atmosphere and avoid contact with moisture.

Always consult the Safety Data Sheet (SDS) for 1,3-diisocyanatobutane before use for detailed safety information.

Conclusion and Future Perspectives

The step-growth polymerization of 1,3-diisocyanatobutane with various polyols and chain extenders opens up a vast design space for the creation of novel polyurethanes with tailored properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore these possibilities. The unique structural characteristics of 1,3-diisocyanatobutane-based polyurethanes make them compelling candidates for a range of advanced applications, particularly in the biomedical field where biocompatibility and tunable mechanical properties are paramount. Further research into the structure-property relationships of these polymers will undoubtedly lead to the development of next-generation materials for drug delivery, tissue engineering, and medical implants.

References

-

Synthesis of polyurethane-g-poly(ethylene glycol) copolymers by macroiniferter and their protein resistance. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. ResearchGate. Available at: [Link]

-

Properties of polyurethanes derived from poly(diethylene glycol terephthalate). Digital CSIC. Available at: [Link]

- Polyurethane and polyurethane-urea elastomers from polytrimethylene ether glycol. Google Patents.

-

Producing method of polyurethane resin, polyurethane resin, and molded article. Justia Patents. Available at: [Link]

-

Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI. Available at: [Link]

-

Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications. Available at: [Link]

-

The chemistry of polyurethanes. Lawrence Industries. Available at: [Link]

-

The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. PMC. Available at: [Link]

-

Modification of Gelatin by Reaction with 1,6-Diisocyanatohexane. ResearchGate. Available at: [Link]

-

Mathematical modeling of 1,3-butadiene polymerization over a neodymium-based catalyst in a batch reactor with account taken of the multisite nature of the catalyst and chain transfer to the polymer. ResearchGate. Available at: [Link]

- Polyurethane sealant compositions. Google Patents.

-

Reactivity of isocyanates with urethanes: Conditions for allophanate formation. ResearchGate. Available at: [Link]

-

1,3-Bis(isocyanatomethyl)benzene. PubChem. Available at: [Link]

-

Fully Bio-Based Thermosetting Polyurethanes from Bio-Based Polyols and Isocyanates. ACS Publications. Available at: [Link]

-

Isocyanates as Precursors to Biomedical Polyurethanes. The Italian Association of Chemical Engineering. Available at: [Link]

-

The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate. PMC. Available at: [Link]

-

Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane. ResearchGate. Available at: [Link]

- Process for making polyurethane prepolymers. Google Patents.

-

Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. PMC. Available at: [Link]

-

Prefeasibility Report For Proposed Manufacturing Of Synthetic Organic Chemicals, Pesticide Technical. environmentalclearance.nic.in. Available at: [Link]

-

Biodegradable and Biocompatible Thermoplastic Poly(Ester-Urethane)s Based on Poly(ε-Caprolactone) and Novel 1,3-Propanediol Bis(4-Isocyanatobenzoate) Diisocyanate: Synthesis and Characterization. MDPI. Available at: [Link]

- Process for the production of elastomeric polyurethane moldings and the product of this process. Google Patents.

-

CASRN Chemical Abstracts Service (CAS) Registry Number* ChemName Preferred Chemical Abstracts (CA) Index Name. EPA. Available at: [Link]

-

RAFT General Procedures. Boron Molecular. Available at: [Link]

-

Living Cationic Polymerization. Aston University. Available at: [Link]

-

Biobased polyurethanes for biomedical applications. PMC. Available at: [Link]

-

1,3-Bis(isocyanatomethyl)cyclohexane. PubChem. Available at: [Link]

-

Polymerization of Isobutylene in a Rotating Packed Bed Reactor: Experimental and Modeling Studies. MDPI. Available at: [Link]

-

Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate. Wikipedia. Available at: [Link]

-

Biomedical Polyurethane-Based Materials. ResearchGate. Available at: [Link]

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. mdpi.com [mdpi.com]

- 3. l-i.co.uk [l-i.co.uk]

- 4. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Process for the production of elastomeric polyurethane moldings and the product of this process - Patent 0002724 [data.epo.org]

- 10. patents.justia.com [patents.justia.com]

- 11. boronmolecular.com [boronmolecular.com]

Application Notes and Protocols for Catalyst Selection in 1,3-Diisocyanatobutane and Polyol Reactions

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the judicious selection of catalysts for the reaction between 1,3-diisocyanatobutane (1,3-BDI), an aliphatic diisocyanate, and various polyols. The choice of catalyst is paramount as it dictates not only the reaction kinetics but also the final properties of the resulting polyurethane, including its mechanical strength, thermal stability, and biocompatibility. This guide delves into the mechanistic underpinnings of common catalytic systems, offers a comparative analysis of their performance, and provides detailed experimental protocols for catalyst screening and polyurethane synthesis.

Introduction: The Significance of Catalyst Selection for 1,3-Diisocyanatobutane Systems

The synthesis of polyurethanes through the reaction of a diisocyanate and a polyol is a cornerstone of polymer chemistry, with applications ranging from industrial coatings and elastomers to advanced biomedical devices.[1] Aliphatic diisocyanates, such as 1,3-diisocyanatobutane, are often favored for applications requiring high light stability and biocompatibility, as they do not form the aromatic amines associated with the degradation of aromatic diisocyanates. However, aliphatic diisocyanates are inherently less reactive than their aromatic counterparts.[2] This necessitates the use of a catalyst to achieve practical reaction rates and ensure complete curing.[2]

The catalyst's role extends beyond simply accelerating the reaction; it can influence the selectivity between the isocyanate-hydroxyl (gelling) reaction and the isocyanate-water (blowing) side reaction, which is critical in controlling the morphology and properties of the final polymer.[3] Furthermore, the catalyst choice can impact the pot life of the reactive mixture and the ultimate physical and mechanical properties of the cured polyurethane.[3] This guide will explore the primary classes of catalysts suitable for 1,3-diisocyanatobutane and polyol reactions, providing the necessary information to make an informed selection based on the desired application.

Catalyst Selection Criteria

The selection of an optimal catalyst is a multi-faceted decision that depends on several key factors:

-

Reactivity: The catalyst must provide a suitable reaction rate at the desired processing temperature. This can range from a long pot life for applications like coatings and adhesives to a rapid cure for in-situ polymerization in biomedical applications.[3][4]

-

Selectivity: For non-foam applications, the catalyst should preferentially promote the reaction between the isocyanate and hydroxyl groups over the reaction with water to avoid the formation of carbon dioxide bubbles and urea linkages, which can compromise the material's integrity.[3]

-

Toxicity: For biomedical and pharmaceutical applications, the toxicity of the catalyst is a primary concern. There is a significant industry trend moving away from traditionally used organotin catalysts towards less toxic alternatives like bismuth and zinc-based compounds.[5]

-

Stability: The catalyst should be stable under storage and processing conditions and should not promote degradation of the final polyurethane product.[3]

-

Cost: The economic viability of the catalyst is also a practical consideration for large-scale production.

Comparative Analysis of Catalyst Types

Catalysts for polyurethane synthesis are broadly categorized into two main families: organometallic compounds and tertiary amines.

Organometallic Catalysts

Organometallic catalysts are the most widely used for polyurethane synthesis due to their high efficiency in promoting the gelling reaction.[6]

-

Organotin Compounds: Historically, organotin catalysts such as dibutyltin dilaurate (DBTDL) and stannous octoate have been the industry standard due to their high activity and versatility.[7] They are effective at low concentrations and can provide a good balance of properties. However, their use is increasingly restricted due to toxicity concerns.[5]

-

Bismuth and Zinc Carboxylates: These have emerged as leading alternatives to organotins due to their significantly lower toxicity.[5][8] Bismuth catalysts, such as bismuth neodecanoate, are particularly effective in promoting the urethane reaction and can offer performance comparable to DBTDL.[5][9] Zinc catalysts are also used, often in combination with other catalysts.[8]

-

Other Metal Catalysts: Zirconium and titanium complexes are also being explored as potential catalysts.[10]

Tertiary Amine Catalysts

Tertiary amine catalysts function by activating the reactants and are commonly used in foam production as they catalyze both the gelling and blowing reactions.[11][12] Their catalytic activity is influenced by their basicity and the steric hindrance around the nitrogen atom.[13] For non-foam applications with 1,3-diisocyanatobutane, their use should be carefully considered to minimize side reactions with any residual water. Some tertiary amines containing reactive hydroxyl groups can be incorporated into the polymer backbone, reducing their potential for migration and toxicity.[12]

Catalyst Performance Summary

| Catalyst Type | Key Advantages | Key Disadvantages | Typical Use Cases for 1,3-BDI |

| Organotin (e.g., DBTDL, Stannous Octoate) | High reactivity, well-established performance.[7] | Toxicity concerns, potential for hydrolysis.[5] | General purpose elastomers, coatings, adhesives (where regulations permit). |

| Bismuth Carboxylates (e.g., Bismuth Neodecanoate) | Low toxicity, good reactivity and selectivity.[8][9] | Can be sensitive to hydrolysis, may require higher loading than tin catalysts.[5] | Biomedical devices, food contact materials, "green" polyurethane products. |

| Zinc Carboxylates | Low toxicity, can provide delayed action.[8] | Generally lower activity than tin or bismuth catalysts. | As a co-catalyst to modify cure profile. |

| Tertiary Amines (e.g., Triethylenediamine - TEDA) | Effective for both gelling and blowing reactions.[11] | Can promote unwanted side reactions with water, potential odor and toxicity.[12] | Primarily for foam applications; use in solid elastomers requires careful control of moisture. |

Mechanistic Insights into Catalysis

The mechanism of catalysis in polyurethane formation is generally understood to proceed via two primary pathways, depending on the catalyst type.

Lewis Acid Mechanism (Organometallic Catalysts)

Organometallic catalysts like tin and bismuth compounds typically function as Lewis acids. The metal center coordinates with the oxygen atom of the isocyanate group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.

Figure 2: Amine Catalysis Mechanism for Urethane Formation.

Experimental Protocols

The following protocols provide a framework for screening catalysts and synthesizing polyurethanes based on 1,3-diisocyanatobutane.

Protocol for Catalyst Screening

This protocol is designed to compare the reactivity of different catalysts by monitoring the disappearance of the isocyanate peak using Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

-

1,3-Diisocyanatobutane (1,3-BDI)

-

Polyol (e.g., Polycaprolactone diol, Polypropylene glycol)

-

Catalysts for screening (e.g., Dibutyltin dilaurate, Bismuth neodecanoate, Triethylenediamine)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Nitrogen or Argon gas for inert atmosphere

-

FTIR spectrometer with a heated transmission cell or ATR probe

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. All reagents should be anhydrous.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a septum, add the polyol and solvent.

-

Initial Spectrum: Acquire a background FTIR spectrum of the polyol solution at the desired reaction temperature.

-

Catalyst Addition: Add the catalyst to the polyol solution and stir for 5 minutes to ensure homogeneity. The typical catalyst loading is between 0.05% and 0.5% by weight of the total reactants. [8]5. Reaction Initiation: Inject the 1,3-diisocyanatobutane into the reaction mixture and start monitoring the reaction with the FTIR spectrometer.

-

Data Acquisition: Record spectra at regular intervals. The disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1730-1700 cm⁻¹) indicate the progress of the reaction.

-

Analysis: Plot the absorbance of the isocyanate peak versus time for each catalyst to compare their relative reaction rates.

Figure 3: Workflow for Catalyst Screening using FTIR.

Protocol for Bulk Polyurethane Synthesis

This protocol describes the synthesis of a solid polyurethane elastomer.

Materials:

-

1,3-Diisocyanatobutane (1,3-BDI)

-

Polyol (e.g., Polyester polyol, Polyether polyol)

-

Selected Catalyst

-

Degassing equipment (vacuum oven or desiccator with vacuum)

-

Mold (e.g., Teflon or silicone)

Procedure:

-

Degassing: Degas the polyol and 1,3-diisocyanatobutane separately under vacuum at an elevated temperature (e.g., 80°C for the polyol) for at least 2 hours to remove any dissolved gases and moisture.

-

Pre-polymer (Optional): For better control, a pre-polymer can be synthesized by reacting all the 1,3-BDI with a portion of the polyol.

-

Mixing: In a clean, dry container, add the degassed polyol. Add the selected catalyst and mix thoroughly.

-

Addition of Isocyanate: Add the degassed 1,3-diisocyanatobutane to the polyol-catalyst mixture and mix vigorously for 1-2 minutes, ensuring a homogenous mixture. Be mindful of the pot life.

-

Casting: Pour the reactive mixture into the preheated mold.

-

Curing: Place the mold in an oven at the desired curing temperature. The curing schedule will depend on the catalyst and the desired properties of the final material. A typical curing cycle might be 2-4 hours at 80-100°C.

-

Post-curing: For some applications, a post-curing step at a slightly elevated temperature for a longer duration (e.g., 24 hours at 60°C) can improve the final properties.

-

Demolding: Once the polyurethane has fully cured and cooled to room temperature, carefully remove it from the mold.

Conclusion

The selection of an appropriate catalyst is a critical step in the synthesis of polyurethanes from 1,3-diisocyanatobutane and polyols. While organotin catalysts offer high reactivity, the trend is shifting towards less toxic alternatives such as bismuth and zinc-based catalysts, especially for applications in the biomedical and pharmaceutical fields. Tertiary amines are also viable, particularly when foaming is desired or when reactive amines are used to minimize migration. A systematic screening of catalysts, as outlined in the provided protocols, is essential to optimize the reaction conditions and achieve the desired properties in the final polyurethane material. By understanding the interplay between the catalyst, the reactants, and the processing conditions, researchers can tailor the performance of 1,3-diisocyanatobutane-based polyurethanes for a wide range of advanced applications.

References

- Reaxis Inc. (n.d.). Development of Organometallic and Metal-Organic Catalysts for Polyurethane Applications.

- Green View Technology and Development Co., Ltd. (2022, May 25). Reaction principle of tertiary amine catalyst.

- García-García, D., et al. (2022).

- Staszak, K., et al. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications.

- Basa, D. K., & Karak, N. (2006). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology, 13, 353-357.

- Sonnenschein, M. (2020).

- LPR Global. (n.d.). Polyurethane Catalyst and Polyol.

- Londers, J., et al. (2023). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone)

- Keul, H. (2003). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Aachen University.

- Yokoyama, M., et al. (1969). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Kogyo Kagaku Zasshi, 72(5), 1149-1152.

- Zuber, M., et al. (2020).

- Bergbreiter, D. E., & Tian, J. (2010). Recent Applications of Polymer Supported Organometallic Catalysts in Organic Synthesis. Current Organic Synthesis, 7(5), 447-465.

- Seibold, M., & Seemayer, R. (2019). U.S. Patent No. 10,246,545. Washington, DC: U.S.

- Hostettler, F., & Cox, E. F. (1968). U.S. Patent No. 3,392,128. Washington, DC: U.S.

- Galbis, J. A., et al. (2016). Catalysts for the synthesis of PU via diisocyanate-based polymerization. In Monomers, Polymers and Composites from Renewable Resources (pp. 463-493). Elsevier.

- Jourquin, G., & L'Eglise, M. (1994). Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials. (WO 1994/002525 A1).

- Patel, R., & Gupta, R. K. (2025). Comparative Analysis of Aliphatic and Aromatic Isocyanates on Soy-Based Polyurethane Films Modified with Schiff Base Diol. Journal of Polymers and the Environment, 33, 415-430.

- Enders, D., & Jandeleit, B. (1997). Polymer-supported Organometallic Catalysts. Chemistry—A European Journal, 3(8), 1227-1233.

- Borchers GmbH. (n.d.). Borchi® Kat 24 - Bismuth Catalyst for Polyurethane Systems.

- Zaverkina, M. A., et al. (2006). Kinetics of diisocyanate reactions with chain-extending agents. Polymer Science, Series A, 48(4), 382-387.

- Galbis, J. A., et al. (2016). Traditional PU synthesis by a two-stage process using diisocyanate, a polyol, a chain extender and a catalyst. In Monomers, Polymers and Composites from Renewable Resources (pp. 463-493). Elsevier.

- Li, J., et al. (2021). Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers. Polymers, 13(17), 2898.

- Schulte, H. (2017). Bismuth Catalysts and their performance in Polyurethane Applications.

- Rahman, M. M., et al. (2021). Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. Polymers, 13(19), 3298.

- BenchChem. (2025). A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Diisocyanates.

- Wanner, B., & Wieland, C. (2018). Challenging toxic tin catalysts in polyurethane coatings through serendipity.

- Yourun. (n.d.). BCAT Series of Organic Bismuth Polyurethane Catalyst.

- Kim, D. (2015). Synthesis of Polyurethane from One Hundred Percent Sustainable Natural Materials Through Non-Isocyanate Reactions. Georgia Institute of Technology.

- Corrigan, N., et al. (2020). Spotting Trends in Organocatalyzed and Other Organomediated (De)polymerizations and Polymer Functionalizations.

- Dias, F. T. G., et al. (2021). Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam. Polymers, 14(1), 10.

- Theobald, B. R., et al. (2021). Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide.

Sources

- 1. epa.oszk.hu [epa.oszk.hu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reaxis.com [reaxis.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US3392128A - Tin catalysts for the reactions of organic polyisocyanates and polyesters - Google Patents [patents.google.com]

- 8. uskoreahotlink.com [uskoreahotlink.com]

- 9. Bismuth Catalyst for Polyurethane Systems | Borchi® Kat 24 [borchers.com]

- 10. pure.hw.ac.uk [pure.hw.ac.uk]

- 11. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 12. mdpi.com [mdpi.com]

- 13. WO1994002525A1 - Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials - Google Patents [patents.google.com]

formulating non-toxic adhesives with 1,3-Diisocyanatobutane crosslinkers

Application Note: Formulating Biocompatible Adhesives with 1,3-Diisocyanatobutane (1,3-DIB)

Executive Summary

This guide details the formulation of bio-compatible, non-toxic adhesives utilizing 1,3-Diisocyanatobutane (1,3-DIB) as a novel aliphatic crosslinker. Unlike the more common 1,4-Diisocyanatobutane (BDI) or aromatic isocyanates (TDI, MDI), 1,3-DIB offers a unique structural advantage: its asymmetric methyl branching disrupts polymer crystallinity. This results in adhesives with lower modulus (higher flexibility) and improved solubility, making them ideal for soft-tissue applications and flexible bio-laminates.

Key Value Proposition:

-

Reduced Toxicity: Aliphatic structure eliminates the risk of carcinogenic aromatic amine degradation products (e.g., TDA, MDA).

-

Metabolic Safety: Hydrolytic degradation yields 1,3-diaminobutane, a non-carcinogenic amine that can be metabolically processed.

-